molecular formula C24H33F2NO4 B13403467 Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide

Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide

Cat. No.: B13403467
M. Wt: 437.5 g/mol
InChI Key: VJZKLIPANASSBD-UHFFFAOYSA-N
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Description

Tafluprost ethyl amide is a derivative of tafluprost, a prostaglandin F2α analog. Tafluprost is primarily used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. Tafluprost ethyl amide, with the chemical formula C24H33F2NO4, is known for its applications in cosmetics, particularly for treating eyelash hypotrichosis .

Preparation Methods

The synthesis of tafluprost ethyl amide involves several key steps. Initially, tafluprost is synthesized through a series of reactions starting from Corey aldehyde derivative. The process includes:

    Horner-Wadsworth-Emmons condensation: This reaction installs the lower side chain (ω-chain) via condensation of Corey aldehyde with dimethyl (2-oxo-3-phenoxypropyl)phosphonate.

    Difluorination: The ω-chain 15-one is difluorinated using morpholinosulfur trifluoride to form a 15-deoxy-15,15-difluoro derivative.

    Deprotection and Reduction: The benzoyl group is removed with potassium carbonate, and the lactone moiety is reduced to a lactol using diisobutylaluminum hydride.

    Wittig Olefination: The α-chain is added by Wittig olefination, leading to a cis-5,6-alkene.

    Esterification: The acid is esterified with isopropyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene.

For the industrial production of tafluprost, a large-scale preparation method involves oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining. This method uses reverse-phase and normal-phase preparation column purification technology .

Chemical Reactions Analysis

Tafluprost ethyl amide undergoes several types of chemical reactions:

Common reagents used in these reactions include morpholinosulfur trifluoride for difluorination, potassium carbonate for deprotection, and diisobutylaluminum hydride for reduction. The major products formed from these reactions include various tafluprost derivatives such as tafluprost methyl ester and tafluprost ethyl amide .

Scientific Research Applications

Tafluprost ethyl amide has several scientific research applications:

Mechanism of Action

Tafluprost ethyl amide exerts its effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor). This interaction increases the outflow of aqueous humor, thereby reducing intraocular pressure. The compound is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, which is further metabolized via fatty acid β-oxidation and phase II conjugation .

Comparison with Similar Compounds

Tafluprost ethyl amide is compared with other prostaglandin F2α analogs such as latanoprost, travoprost, and bimatoprost. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. Tafluprost ethyl amide is unique due to its specific formulation for cosmetic use and its high affinity for the FP receptor .

Similar Compounds

Properties

Molecular Formula

C24H33F2NO4

Molecular Weight

437.5 g/mol

IUPAC Name

7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)

InChI Key

VJZKLIPANASSBD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Origin of Product

United States

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